molecular formula C12H13NO2S B14084275 ethyl 2-cyano-3-(5-methylthiophen-2-yl)but-2-enoate

ethyl 2-cyano-3-(5-methylthiophen-2-yl)but-2-enoate

Cat. No.: B14084275
M. Wt: 235.30 g/mol
InChI Key: DBADGMDFWNJTFO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-cyano-3-(5-methylthiophen-2-yl)but-2-enoate typically involves the condensation of ethyl cyanoacetate with 5-methylthiophene-2-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the product is isolated through crystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques such as column chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-(5-methylthiophen-2-yl)but-2-enoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-cyano-3-(5-methylthiophen-2-yl)but-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-(5-methylthiophen-2-yl)but-2-enoate involves its interaction with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The thiophene ring can interact with proteins and enzymes, potentially inhibiting their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-cyano-3-(5-methylthiophen-2-yl)but-2-enoate is unique due to the presence of the 5-methylthiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

ethyl 2-cyano-3-(5-methylthiophen-2-yl)but-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S/c1-4-15-12(14)10(7-13)9(3)11-6-5-8(2)16-11/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBADGMDFWNJTFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)C1=CC=C(S1)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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